molecular formula C6H7BN4O2 B13462986 (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid

(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid

Cat. No.: B13462986
M. Wt: 177.96 g/mol
InChI Key: NNNQQRSRYJZYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features a triazolopyridine scaffold. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both boronic acid and triazolopyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid group. One common method is the annulation of the triazole ring to the pyridine ring. This can be achieved through the diazotization of 2,3-diaminopyridines or their N-substituted analogs . The reaction conditions often involve heating under reflux in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazolopyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new C-C or C-N bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of new heterocyclic compounds with potential biological activity.

Scientific Research Applications

(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazolopyridine core can interact with various biological receptors and enzymes, modulating their activity through binding interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid lies in the combination of the triazolopyridine scaffold with the boronic acid group. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7BN4O2

Molecular Weight

177.96 g/mol

IUPAC Name

(3-methyltriazolo[4,5-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C6H7BN4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3,12-13H,1H3

InChI Key

NNNQQRSRYJZYPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)N(N=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.